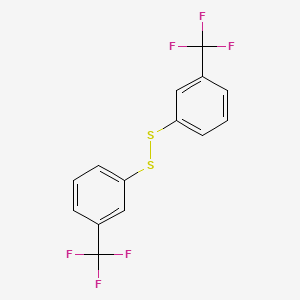

Bis-(3-trifluoromethylphenyl)disulfide

Description

Significance of Fluorinated Organosulfur Compounds in Contemporary Chemical Research

Fluorinated organosulfur compounds represent a significant and growing area of interest in medicinal chemistry, chemical biology, and materials science. The incorporation of fluorine atoms into organosulfur molecules can profoundly alter their physical, chemical, and biological properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond often enhance metabolic stability and lipophilicity, which are critical parameters in drug design rsc.org.

In medicinal chemistry, the trifluoromethylthio (SCF₃) group, a related functionality, is recognized for its unique electronic properties and has been incorporated into various biologically active molecules nih.gov. Research into fluorinated analogs of natural organosulfur compounds, such as those found in garlic, aims to explore how fluorine substitution affects chemical reactivity and potential therapeutic activities rsc.orgnist.gov. In materials science, the inclusion of trifluoromethylphenyl moieties in polymer backbones, such as in certain polyimides, has been investigated for developing materials with a high refractive index for potential use in optoelectronic applications researchgate.netacs.org.

Overview of Disulfide Chemistry in Academic Contexts

Disulfide chemistry is a fundamental topic in organic chemistry, primarily concerning the covalent bond between two sulfur atoms, known as a disulfide bond or linkage (R-S-S-R'). This functional group is most commonly formed by the oxidation of two thiol (-SH) groups, a reversible redox reaction wikipedia.orgau.dk.

The disulfide bond plays a crucial role in determining the three-dimensional structure of proteins by forming cross-links between cysteine residues wikipedia.org. The geometry of the disulfide bond is characterized by a dihedral angle between the connected groups, which is typically around 90°. The S–S bond itself is significantly stronger than the O-O bond in peroxides, making disulfides more stable than their oxygen analogs wikipedia.org. The interconversion between thiols and disulfides is a key redox process in biological systems, often mediated by enzymes wikipedia.orgau.dk. In synthetic organic chemistry, disulfide exchange reactions, where a thiol reacts with a disulfide to form a new disulfide and a new thiol, are common transformations au.dk.

Structural Features and Electronic Influences of Trifluoromethylphenyl Moieties

The trifluoromethylphenyl group is a structural motif that has a significant impact on the electronic properties of a molecule. The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry. This strong inductive effect stems from the high electronegativity of the three fluorine atoms.

When attached to a phenyl ring, the -CF₃ group substantially decreases the electron density of the aromatic system. This electron-withdrawing nature enhances the electrophilic character of the molecule and can influence the reactivity of other functional groups attached to the ring. For instance, the presence of a -CF₃ group makes the corresponding phenol (B47542) or aniline (B41778) more acidic compared to their non-fluorinated counterparts. Furthermore, the trifluoromethyl group is known to increase the lipophilicity of a molecule, a property that can facilitate its passage through biological membranes. The steric profile of the -CF₃ group is also a key feature, being larger than a hydrogen atom but comparable to a chlorine atom, influencing how the molecule interacts with other molecules or biological targets.

Interactive Data Table: Characteristics of Key Moieties

| Moiety | Key Characteristics | Influence on Molecule |

|---|---|---|

| Disulfide Bond (-S-S-) | Forms via oxidation of thiols; Covalent linkage between two sulfur atoms; Possesses a distinct dihedral angle. | Creates a stable, covalent link; Participates in redox reactions; Influences molecular geometry. |

| Trifluoromethyl Group (-CF₃) | Strongly electron-withdrawing (inductive effect); Increases lipophilicity; Metabolically stable. | Decreases electron density on the phenyl ring; Modifies acidity and reactivity of other groups; Can enhance membrane permeability. |

| Phenyl Group (-C₆H₅) | Aromatic ring system; Planar structure. | Provides a rigid scaffold; Participates in aromatic substitution reactions. |

Structure

3D Structure

Properties

IUPAC Name |

1-(trifluoromethyl)-3-[[3-(trifluoromethyl)phenyl]disulfanyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F6S2/c15-13(16,17)9-3-1-5-11(7-9)21-22-12-6-2-4-10(8-12)14(18,19)20/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAFZYUBUWGSRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SSC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348191 | |

| Record name | bis-(3-trifluoromethylphenyl)disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18715-44-1 | |

| Record name | bis-(3-trifluoromethylphenyl)disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Bis 3 Trifluoromethylphenyl Disulfide

Direct Synthesis Approaches to Bis-(3-trifluoromethylphenyl)disulfide

Direct synthetic methods for this compound primarily involve the formation of the disulfide bond from a precursor already containing the 3-trifluoromethylphenyl moiety. These approaches are often the most straightforward and are widely utilized in organic synthesis.

Synthetic Routes via Thiol Oxidation

The most common and direct method for the synthesis of symmetrical disulfides is the oxidation of the corresponding thiol. In the case of this compound, the precursor is 3-(trifluoromethyl)thiophenol (B1345641). This reaction involves the coupling of two thiol molecules to form a disulfide bond, with the formal loss of two hydrogen atoms. A variety of oxidizing agents can be employed for this transformation, ranging from mild to strong oxidants. The choice of oxidant can influence the reaction conditions and the purity of the final product.

The oxidation of thiols to disulfides is a fundamental transformation in organic chemistry and can be achieved using a wide array of reagents. biolmolchem.com Common oxidants include hydrogen peroxide, iodine, and dimethyl sulfoxide (B87167) (DMSO). For instance, DMSO has been shown to be an effective and low-cost oxidant for the conversion of thiols to disulfides. biolmolchem.com While specific studies on the oxidation of 3-(trifluoromethyl)thiophenol are not extensively detailed in the provided search results, the general principles of thiol oxidation are applicable.

A general representation of this synthetic approach is as follows:

2 ArSH + [O] → ArS-SAr + H₂O (where Ar = 3-trifluoromethylphenyl)

| Oxidant | Catalyst/Conditions | Solvent | Yield |

| Air (O₂) | Sonication, Et₃N | DMF | Almost quantitative |

| Ascorbic Acid | Room Temperature | Water | High |

| DMSO | HI, Acidic Conditions | Acetonitrile | Good to Excellent |

This table represents general conditions for thiol oxidation and can be adapted for the synthesis of this compound.

Strategies Involving Organometallic Precursors

Organometallic reagents, such as Grignard reagents, offer a powerful alternative for the synthesis of disulfides. This approach involves the reaction of an organometallic compound with a sulfur-containing electrophile. For the synthesis of this compound, a Grignard reagent derived from 3-bromobenzotrifluoride, namely 3-(trifluoromethyl)phenylmagnesium bromide, can be utilized. This organometallic intermediate can then be reacted with a sulfur transfer reagent, such as sulfur monochloride (S₂Cl₂), to form the disulfide bond.

The formation of the Grignard reagent from 3,5-bis(trifluoromethyl)bromobenzene (B1265498) has been documented, indicating the feasibility of preparing the analogous 3-(trifluoromethyl)phenylmagnesium bromide. google.comsigmaaldrich.com The subsequent reaction with a sulfur source would lead to the desired disulfide.

A general reaction scheme for this approach is:

ArBr + Mg → ArMgBr

2 ArMgBr + S₂Cl₂ → ArS-SAr + 2 MgBrCl (where Ar = 3-trifluoromethylphenyl)

Indirect Synthetic Pathways and Precursor Chemistry

Indirect methods for the synthesis of this compound involve the formation of the disulfide bond through the reaction of precursors that are not the direct thiol or organometallic equivalents. These methods can offer advantages in terms of substrate scope and reaction conditions.

Disulfide Exchange Reactions

Disulfide exchange, also known as disulfide interchange, is a reaction in which the disulfide bond of one molecule is exchanged with the disulfide bond of another. nih.gov This process can be used to synthesize unsymmetrical disulfides or to equilibrate a mixture of disulfides. In the context of synthesizing this compound, one could envision a scenario where a different disulfide is reacted with a source of the 3-trifluoromethylphenylthio group.

A study has shown that disulfide exchange reactions can be promoted by high pressure, eliminating the need for catalysts. acs.org This approach aligns with the principles of green chemistry by reducing the use of hazardous substances.

Catalytic Formation of Disulfide Linkages

The formation of disulfide bonds can be facilitated by various catalysts, including transition metals. nih.gov Catalytic methods can offer higher efficiency, milder reaction conditions, and greater selectivity compared to stoichiometric reactions. The catalytic oxidation of thiols is a common approach where a catalyst is used to activate an oxidant, such as oxygen from the air.

For instance, gold nanoparticles supported on ceria (CeO₂) have been shown to be effective catalysts for the aerobic oxidation of thiols to disulfides. researchgate.net This heterogeneous catalytic system allows for easy separation of the catalyst from the reaction mixture and can be operated under solvent-free conditions or in aqueous solutions.

Transition metal complexes of copper and nickel have also been employed in the synthesis of aryl sulfides from disulfides and aryl halides. nih.gov These catalytic systems could potentially be adapted for the synthesis of symmetrical disulfides from appropriate precursors.

| Catalyst | Reactants | Conditions |

| Gold nanoparticles on CeO₂ | Thiol, Air | Solvent-free or aqueous |

| Nickel(II) complexes | Aryl iodide, Disulfide | High temperature |

| Copper(I) iodide | Thiol, Aryl iodide | Ethylene glycol, K₂CO₃ |

This table provides examples of catalytic systems used for C-S bond formation and disulfide synthesis.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.comrsc.org In the synthesis of this compound, several green chemistry principles can be applied.

One of the key principles is the use of safer solvents and reaction conditions. The use of water as a solvent for the oxidation of thiols is a prime example of a green approach. tandfonline.comresearchgate.net Water is a non-toxic, non-flammable, and abundant solvent. The use of ascorbic acid as a catalyst in water for thiol oxidation provides a practical, inexpensive, and environmentally benign method. tandfonline.comresearchgate.net

Another green approach is the use of catalyst-free reaction conditions. As mentioned earlier, high-pressure conditions can promote disulfide exchange reactions without the need for catalysts, which are often toxic or difficult to remove from the product. acs.org

Furthermore, the use of air as the oxidant in catalytic thiol oxidation is a highly attractive green method, as it utilizes a readily available and non-polluting reagent, with water being the only byproduct. researchgate.net Sonication has been shown to accelerate the air oxidation of thiols, allowing the reaction to proceed at room temperature in a short time. researchgate.net

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Solvent-Free and Environmentally Benign Protocols

The development of green synthetic protocols for diaryl disulfides aims to minimize the use of hazardous solvents and reagents, reduce energy consumption, and simplify purification procedures. Several innovative methods have emerged that align with these principles and are applicable to the synthesis of this compound.

One such approach involves the oxidation of thiols using hydrogen peroxide with a catalytic amount of an iodide ion or iodine . This method can be performed under solvent-free conditions, making it an environmentally friendly option. The reaction is typically mild and efficient, with water being the only significant byproduct. organic-chemistry.org The catalytic cycle involves the oxidation of iodide to iodine by hydrogen peroxide, which then facilitates the oxidative coupling of two thiol molecules to form the disulfide bond. organic-chemistry.org

Another green methodology is the oxidation of thiols catalyzed by ascorbic acid in water . This method utilizes a natural and inexpensive catalyst and a benign solvent, offering a simple and practical route to disulfides. tandfonline.com The proposed mechanism involves the oxidation of ascorbic acid, which then facilitates the conversion of thiols to thiol radicals that combine to form the disulfide. tandfonline.com

Visible light-mediated coupling of arenediazonium tetrafluoroborates with a sulfur source like carbon disulfide represents a modern and environmentally friendly approach. beilstein-journals.org This method leverages abundant and non-toxic visible light as an energy source, often proceeding under mild conditions. beilstein-journals.org While this method builds the aryl-sulfur bond, it provides a pathway to diaryl disulfides.

Furthermore, air oxidation of thiols under sonication has been shown to be an efficient method for the synthesis of symmetrical disulfides. rsc.org This protocol can be significantly accelerated by ultrasound, often leading to almost quantitative yields in short reaction times. rsc.org The use of air as the oxidant and the potential for solvent-free conditions contribute to its green credentials.

Table 1: Comparison of Environmentally Benign Protocols for Diaryl Disulfide Synthesis

| Method | Oxidant/Catalyst | Solvent | Key Advantages |

| Catalytic Oxidation | H₂O₂ / I⁻ or I₂ | Often solvent-free or water | Mild conditions, high yields, water as the main byproduct. organic-chemistry.org |

| Ascorbic Acid Catalysis | Ascorbic Acid | Water | Use of a natural, inexpensive, and reusable catalyst; simple work-up. tandfonline.com |

| Visible Light-Mediated Coupling | Visible Light / Photocatalyst | Ethanol, DMSO | Utilizes a renewable energy source, mild reaction conditions. beilstein-journals.org |

| Ultrasound-Assisted Air Oxidation | Air (O₂) / Et₃N | DMF or solvent-free | Rapid reactions, high yields, uses readily available air as the oxidant. rsc.org |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a crucial metric in green chemistry, quantifying the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Reactions with high atom economy are inherently more sustainable as they generate less waste.

The most common and direct route to symmetrical diaryl disulfides is the oxidative coupling of the corresponding thiols . This type of reaction, represented by the general equation below, is highly atom-economical.

2 ArSH + [O] → Ar-S-S-Ar + H₂O

In this transformation, the vast majority of the atoms from the starting thiol are incorporated into the final disulfide product. The only byproduct is typically water, which is environmentally benign. The direct dehydrogenation of thiols to disulfides is highlighted as a process with high atom and step-economy, with H₂ being the sole byproduct in some instances. nih.gov

When evaluating the reaction efficiency of the aforementioned green protocols, several factors are considered, including yield, reaction time, and the catalytic nature of the reagents.

The hydrogen peroxide/iodide system demonstrates high efficiency with near-quantitative conversions often achieved in a short time, and the catalytic use of iodide minimizes waste. organic-chemistry.org

Ascorbic acid catalysis also proves to be efficient, providing high yields in short reaction times at room temperature. tandfonline.com

Visible light-promoted synthesis can achieve good to excellent yields, although the efficiency may depend on the specific photocatalyst and reaction setup. beilstein-journals.org

Ultrasound-assisted air oxidation is noted for its remarkable acceleration of the reaction, leading to almost quantitative yields in minutes. rsc.org

The concept of atom economy emphasizes designing syntheses to maximize the incorporation of all materials used in the process into the final product. rsc.org Substitution and elimination reactions tend to have lower atom economies compared to addition and rearrangement reactions. rsc.org The synthesis of disulfides from thiols is an oxidative coupling reaction, which can be considered highly atom-economical as the primary atoms of the reactant are conserved in the product.

Table 2: Atom Economy Analysis of Thiol to Disulfide Conversion

| Reactant | Molar Mass ( g/mol ) | Product | Molar Mass ( g/mol ) | Byproduct | Atom Economy (%) |

| 2 x 3-(Trifluoromethyl)thiophenol | 2 x 178.18 | This compound | 354.34 | H₂O | ~99.5% |

Note: The atom economy is calculated as: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100. For the oxidation of 3-(trifluoromethyl)thiophenol, the core atoms of the two thiol molecules are fully incorporated into the disulfide product.

Reaction Mechanisms and Chemical Transformations of Bis 3 Trifluoromethylphenyl Disulfide

Cleavage Reactions of the Disulfide Bond

The sulfur-sulfur bond in Bis-(3-trifluoromethylphenyl)disulfide can be cleaved through either reductive or oxidative pathways, each proceeding through distinct mechanisms to yield reactive intermediates.

Reductive Cleavage Mechanisms

Reductive cleavage of the disulfide bond involves the addition of two electrons, typically from a reducing agent, resulting in the scission of the S-S bond to form two equivalents of the corresponding thiolate. This transformation is fundamental for generating the 3-(trifluoromethyl)benzenethiolate anion, a potent nucleophile for further synthetic applications.

Common laboratory reducing agents effectively cleave diaryl disulfides. Reagents such as sodium borohydride (B1222165) (NaBH₄), often in combination with additives like lithium chloride, readily reduce the disulfide to the corresponding thiol upon workup. rsc.orgnih.gov The mechanism involves the transfer of a hydride ion (or a more complex borohydride species) to one of the sulfur atoms, initiating the cleavage.

Table 1: Common Reducing Agents for Diaryl Disulfides

| Reducing Agent | Mechanism Type | Product (after workup) |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Hydride Transfer | 3-(Trifluoromethyl)benzenethiol |

Oxidative Pathways and Radical Formation

Oxidative cleavage of the disulfide bond can proceed through various mechanisms, including reactions with strong oxidizing agents or through the formation of radical species. Thermal or photochemical energy can induce homolytic cleavage of the S-S bond in diaryl disulfides, yielding two arylthiyl radicals (ArS•). wikipedia.org While photolysis of most aromatic disulfides requires UV irradiation, the presence of sensitizers or interaction with other molecules can sometimes enable cleavage with visible light. orgsyn.orgresearchgate.net These highly reactive thiyl radicals can participate in a variety of subsequent reactions, including addition to unsaturated bonds and hydrogen abstraction.

Treatment of diaryl disulfides with strong oxidizing agents leads to oxidative cleavage and the formation of sulfur species in higher oxidation states. For instance, reaction with elemental chlorine (Cl₂) cleaves the disulfide to form 3-(trifluoromethyl)phenylsulfenyl chloride (ArSCl). Similarly, potent fluorinating agents like silver(II) fluoride (B91410) (AgF₂) can react exothermically with diaryl disulfides to produce arylsulfur trifluorides (ArSF₃), demonstrating a profound transformation at the sulfur center.

Table 2: Pathways for Oxidative and Radical Cleavage

| Method | Intermediate/Product | Mechanism |

|---|---|---|

| Photolysis (UV light) | 3-(Trifluoromethyl)phenylthiyl radical | Homolytic Cleavage |

| Reaction with Cl₂ | 3-(Trifluoromethyl)phenylsulfenyl chloride | Oxidative Cleavage |

Electrophilic and Nucleophilic Reactions Involving Sulfur Centers

The sulfur atoms in this compound possess lone pairs of electrons, allowing them to act as nucleophiles. Conversely, the electron-withdrawing nature of the attached aromatic rings enhances their electrophilicity, making them susceptible to attack by other nucleophiles.

Reactivity Towards Nucleophiles (e.g., Amines, Thiols)

The reaction of disulfides with thiolates, known as thiol-disulfide exchange, is a classic equilibrium-driven process. It proceeds via an Sɴ2 mechanism where an external thiolate anion (RS⁻) attacks one of the sulfur atoms of the disulfide bond, displacing the other as a thiolate leaving group. rsc.org This reaction is fundamental in biochemistry for the formation and rearrangement of disulfide bonds in proteins. The rate of exchange is highly dependent on the pKa of the attacking thiol and the stability of the leaving thiolate.

Primary and secondary amines can also act as nucleophiles, attacking the disulfide bond to form a sulfenamide (B3320178) (Ar-S-NR₂). rsc.orgorgsyn.org The reaction is a direct nucleophilic attack by the amine nitrogen on one of the sulfur atoms. orgsyn.org Tertiary amines, which cannot form a stable sulfenamide, may instead act as general base catalysts, promoting the hydrolysis of the disulfide bond by water. orgsyn.org

Reactions with Electrophilic Species

The sulfur atoms of a disulfide can react with strong electrophiles. As previously mentioned, the reaction with halogens like chlorine is a well-established method to prepare sulfenyl chlorides (ArSCl). These sulfenyl chlorides are versatile synthetic intermediates. Further chlorination of the sulfenyl chloride can lead to the formation of trichlorides ([ArSCl₂]Cl). The reaction with AgF₂ to form arylsulfur trifluorides is another example where the disulfide engages with a powerful electrophilic reagent.

Influence of Trifluoromethyl Groups on Reaction Selectivity and Kinetics

The two meta-positioned trifluoromethyl (CF₃) groups exert a powerful influence on the reactivity of this compound. The CF₃ group is one of the strongest electron-withdrawing groups in organic chemistry.

This electron-withdrawing effect has several key consequences:

Increased Electrophilicity of Sulfur Atoms : By pulling electron density away from the sulfur atoms through the aromatic ring, the CF₃ groups make the S-S bond more electron-deficient and thus more susceptible to nucleophilic attack. This enhances the rate of reductive cleavage and thiol-disulfide exchange compared to unsubstituted diphenyl disulfide.

Stabilization of the Thiolate Anion : The electron-withdrawing CF₃ group stabilizes the negative charge on the 3-(trifluoromethyl)benzenethiolate anion formed upon reductive cleavage. rsc.org This stabilization of the leaving group makes the disulfide a better substrate in Sɴ2 reactions, leading to faster reaction kinetics.

Effect on Radical Stability : In radical reactions, electron-withdrawing groups can influence the stability and reactivity of the resulting thiyl radical. The properties of the 3-(trifluoromethyl)phenylthiyl radical will differ from those of the unsubstituted phenylthiyl radical, potentially altering the selectivity of subsequent radical trapping reactions.

Kinetic Effects : In reactions like thiol-disulfide exchange, the rate is influenced by the pKa of the leaving group thiol. The CF₃ group lowers the pKa of 3-(trifluoromethyl)benzenethiol, making the corresponding thiolate a more stable and better leaving group, which generally accelerates the rate of exchange. rsc.org

Table 3: Summary of CF₃ Group Influence

| Property Affected | Consequence of Electron-Withdrawing Nature |

|---|---|

| S-S Bond Polarity | Increased electrophilicity of sulfur atoms |

| Thiolate Leaving Group | Increased stability of the 3-(trifluoromethyl)benzenethiolate anion |

| Reaction Kinetics | Acceleration of nucleophilic substitution (Sɴ2) reactions |

Electronic Effects on Reaction Centers

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. When positioned on an aromatic ring, it significantly modulates the electronic properties of the entire molecule. In this compound, the two -CF3 groups are located at the meta-position relative to the disulfide bridge. This placement has profound consequences for the molecule's reactivity.

The primary electronic influence of the meta-substituted -CF3 group is inductive electron withdrawal (a -I effect). This effect reduces the electron density of the phenyl ring, which in turn pulls electron density from the sulfur atoms of the disulfide bond. rsc.org This polarization makes the sulfur atoms more electrophilic (electron-deficient) compared to those in a non-substituted diphenyl disulfide. Consequently, the S-S bond in this compound is more susceptible to nucleophilic attack. The cleavage of the disulfide bond by a nucleophile (Nu⁻) would proceed as follows:

Ar-S-S-Ar + Nu⁻ → Ar-S-Nu + Ar-S⁻ (where Ar = 3-trifluoromethylphenyl)

The electron-withdrawing nature of the -CF3 group also stabilizes the resulting thiolate anion (Ar-S⁻), making it a better leaving group and thus facilitating the reaction. The magnitude of this electronic influence can be contextualized using Hammett parameters, which quantify the electron-donating or -withdrawing properties of substituents on an aromatic ring.

Hammett Constants (σ) for Meta-Substituted Groups

| Substituent | Hammett Constant (σm) | Electronic Effect |

|---|---|---|

| -OCH3 (Methoxy) | +0.12 | Weakly Withdrawing |

| -CH3 (Methyl) | -0.07 | Weakly Donating |

| -Cl (Chloro) | +0.37 | Moderately Withdrawing |

| -CF3 (Trifluoromethyl) | +0.43 | Strongly Withdrawing |

| -NO2 (Nitro) | +0.71 | Very Strongly Withdrawing |

As shown in the table, the trifluoromethyl group has a significantly positive σm value, indicating its strong electron-withdrawing capability, surpassed by common groups only by the nitro group. This strong inductive effect deactivates the aromatic ring towards electrophilic substitution while making the sulfur atoms key centers for nucleophilic reactions.

Advanced Spectroscopic Characterization Techniques for Bis 3 Trifluoromethylphenyl Disulfide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural analysis of Bis-(3-trifluoromethylphenyl)disulfide, offering detailed information about the hydrogen, carbon, and fluorine nuclei within the molecule.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit signals corresponding to the aromatic protons. Due to the meta-substitution pattern of the trifluoromethyl group, the aromatic region would likely present a complex multiplet pattern. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the trifluoromethyl group and the disulfide linkage.

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Key resonances would include those for the trifluoromethyl (CF₃) carbon, the carbon atoms of the aromatic ring, and the carbon atom directly bonded to the sulfur atom of the disulfide bridge. The chemical shift of the CF₃ carbon is typically observed in a distinct region of the spectrum, and its signal would likely appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons would show a range of chemical shifts depending on their position relative to the trifluoromethyl and disulfide substituents.

To illustrate the expected chemical shift ranges, data from a structurally analogous compound, 1,3-Bis(trifluoromethyl)-benzene, can be considered. In its ¹H NMR spectrum, aromatic protons are observed, and its ¹³C NMR spectrum shows characteristic signals for the aromatic carbons and the trifluoromethyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.5 - 8.0 | - |

| Aromatic-C | 120 - 140 | 120 - 140 |

| C-S | - | ~138 |

| C-CF₃ | - | ~132 (q) |

| CF₃ | - | ~123 (q) |

Note: These are predicted values based on general principles and data from analogous compounds. Experimental values may vary.

¹⁹F NMR Studies: Chemical Shift Sensitivity and Environmental Probing

¹⁹F NMR spectroscopy is a particularly powerful tool for characterizing fluorinated compounds like this compound due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The chemical shift of the trifluoromethyl group is highly sensitive to its local electronic environment.

In this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the six equivalent fluorine atoms of the two trifluoromethyl groups. The position of this signal provides information about the electron-withdrawing or electron-donating effects of the substituents on the aromatic ring. For instance, the ¹⁹F NMR chemical shift for 1,3-bis(trifluoromethyl)benzene (B1330116) is observed at approximately -63 ppm relative to a standard. A similar chemical shift would be anticipated for this compound.

The sensitivity of the ¹⁹F chemical shift to the molecular environment makes it a valuable probe. Changes in the local environment, such as solvent polarity or binding interactions, can induce measurable shifts in the ¹⁹F resonance. This property has been exploited in various fields, including environmental science, for the detection and monitoring of fluorinated compounds in complex matrices. The distinct chemical shift of the CF₃ group in this compound would allow for its selective detection in environmental samples, free from interference from non-fluorinated compounds.

Two-Dimensional NMR Methodologies (e.g., HSQC, HMBC, COSY)

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C NMR signals and elucidating the connectivity within the this compound molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded proton and carbon atoms. An HSQC spectrum of this compound would show cross-peaks connecting the signals of each aromatic proton to its directly attached aromatic carbon. This allows for the definitive assignment of the carbon signals in the aromatic region.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbon atom bonded to the sulfur atom and the carbon atom of the trifluoromethyl group. For example, correlations would be expected between the aromatic protons and the carbon of the CF₃ group, as well as the carbon attached to the disulfide linkage.

Correlation Spectroscopy (COSY): A COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds. In the case of this compound, the COSY spectrum would reveal the coupling network among the protons on the aromatic ring, aiding in the assignment of their specific positions.

Together, these 2D NMR experiments provide a comprehensive picture of the molecular structure, confirming the connectivity of atoms and allowing for the complete and accurate assignment of all ¹H and ¹³C resonances.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational modes include:

C-F Stretching: The strong carbon-fluorine bonds in the trifluoromethyl group give rise to intense absorption bands, typically in the region of 1100-1350 cm⁻¹.

Aromatic C-H Stretching: These vibrations are usually observed as weaker bands above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds in the phenyl rings results in absorptions in the 1450-1600 cm⁻¹ region.

S-S Stretching: The disulfide bond has a characteristic stretching vibration that is typically weak in the IR spectrum and appears in the 400-550 cm⁻¹ range.

C-S Stretching: The carbon-sulfur bond stretching vibration is also expected, generally appearing in the 600-800 cm⁻¹ region.

For comparison, the experimental and DFT-calculated FT-IR spectra of a structurally similar compound, 3,3'-bis(trifluoromethyl)benzophenone, show strong C-F stretching vibrations and characteristic aromatic C=C and C-H stretching bands, providing a reference for the expected spectral features of this compound.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Weak to Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-F Stretch | 1100 - 1350 | Strong |

| C-S Stretch | 600 - 800 | Medium |

| S-S Stretch | 400 - 550 | Weak |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for detecting vibrations of non-polar or weakly polar bonds. The disulfide (S-S) bond, which often shows a weak signal in the IR spectrum, typically exhibits a more intense and readily identifiable peak in the Raman spectrum.

The Raman spectrum of this compound would be expected to feature a prominent S-S stretching band in the 480-530 cm⁻¹ region. This characteristic signal is a key diagnostic feature for the presence of the disulfide linkage. Additionally, the symmetric vibrations of the aromatic rings and the C-S stretching vibrations are also expected to be Raman active.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be instrumental in unequivocally determining the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS can measure the mass of a molecule with very high accuracy (typically to within a few parts per million). This precision allows for the differentiation between compounds that have the same nominal mass but different elemental formulas.

For this compound (C₁₄H₈F₆S₂), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. This calculated exact mass can then be compared to the experimentally measured mass from an HRMS instrument. A close match between the theoretical and experimental values would provide strong evidence for the compound's elemental composition.

Table 1: Theoretical Isotopic Information for this compound (Note: This table is generated based on theoretical calculations and awaits experimental verification.)

| Isotope | Abundance (%) | Exact Mass (Da) |

|---|---|---|

| ¹²C | 98.93 | 12.000000 |

| ¹³C | 1.07 | 13.003355 |

| ¹H | 99.9885 | 1.007825 |

| ²H | 0.0115 | 2.014102 |

| ¹⁹F | 100 | 18.998403 |

| ³²S | 94.99 | 31.972071 |

| ³³S | 0.75 | 32.971459 |

| ³⁴S | 4.25 | 33.967867 |

This interactive table allows for sorting by column.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a typical GC-MS analysis of this compound, the compound would first be vaporized and passed through a long, thin capillary column. The differential interaction of the compound with the column's stationary phase would result in its separation from other volatile components in a mixture.

Upon elution from the GC column, the separated this compound molecules would enter the mass spectrometer, where they would be ionized, typically by electron impact (EI). This high-energy ionization process would not only generate a molecular ion (M⁺) corresponding to the intact molecule but would also cause the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, would serve as a chemical "fingerprint." Analysis of the fragmentation pattern could provide valuable structural information, such as the cleavage of the disulfide bond or the loss of trifluoromethyl groups.

Table 2: Predicted Fragmentation Pattern for this compound in GC-MS (EI) (Note: This table presents a hypothetical fragmentation pattern based on common fragmentation pathways for similar compounds and requires experimental confirmation.)

| m/z | Possible Fragment |

|---|---|

| 354 | [M]⁺ |

| 177 | [M/2]⁺ (cleavage of S-S bond) |

| 145 | [C₇H₄F₃]⁺ |

| 69 | [CF₃]⁺ |

This interactive table allows for sorting by column.

X-ray Diffraction Analysis

X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid. By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, it is possible to deduce the precise positions of atoms within the crystal lattice, as well as bond lengths, bond angles, and other key structural parameters.

Single-Crystal X-ray Diffraction for Molecular Structure Determination

For an unambiguous determination of the molecular structure of this compound, Single-Crystal X-ray Diffraction would be the method of choice. This technique requires a high-quality single crystal of the compound. The crystal is mounted on a goniometer and rotated in a beam of monochromatic X-rays. The resulting diffraction pattern is recorded on a detector.

The analysis of the positions and intensities of the diffracted spots allows for the determination of the unit cell dimensions and the space group of the crystal. Further refinement of the data leads to the generation of an electron density map, from which the positions of the individual atoms can be determined. This would provide precise measurements of bond lengths (e.g., C-S, S-S, C-F) and bond angles within the this compound molecule, confirming its connectivity and conformation in the solid state.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the determination of the molecular structure, Single-Crystal X-ray Diffraction data also provides a wealth of information about how molecules are arranged in the crystal lattice. This includes the analysis of intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potentially weaker hydrogen bonds, which govern the crystal packing.

For this compound, the analysis of the crystal packing would reveal how the trifluoromethylphenyl groups of adjacent molecules interact with each other. It would be possible to identify any significant intermolecular contacts, such as π-π stacking between the phenyl rings or interactions involving the fluorine and sulfur atoms. Understanding these interactions is crucial for comprehending the solid-state properties of the compound, such as its melting point, solubility, and polymorphism.

Computational and Theoretical Chemistry Investigations of Bis 3 Trifluoromethylphenyl Disulfide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Bis-(3-trifluoromethylphenyl)disulfide, DFT studies are instrumental in understanding its fundamental chemical characteristics.

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. Using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, the bond lengths, bond angles, and dihedral angles corresponding to a minimum energy conformation can be predicted. researchgate.netnih.gov

The electronic structure of the molecule, which dictates its chemical properties, is also elucidated through these calculations. The trifluoromethyl (-CF3) groups, being strong electron-withdrawing groups, significantly influence the electron distribution across the phenyl rings and the disulfide bridge. This electronic perturbation is crucial in determining the molecule's reactivity and intermolecular interactions.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Value |

|---|---|

| S-S Bond Length | ~2.05 Å |

| C-S Bond Length | ~1.78 Å |

| C-S-S Bond Angle | ~104° |

| C-S-S-C Dihedral Angle | ~85° |

| C-C (aromatic) Bond Length | ~1.39 Å |

| C-H Bond Length | ~1.08 Å |

Note: The data presented in this table are representative values based on DFT calculations of similar disulfide and trifluoromethyl-substituted aromatic compounds and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. mdpi.comyoutube.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the disulfide bond, which is rich in electron density. The LUMO, conversely, is likely distributed over the aromatic rings, influenced by the electron-withdrawing trifluoromethyl groups. The energy of these orbitals and their gap can be precisely calculated using DFT.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 eV |

| LUMO | -1.5 eV |

Note: These values are estimations based on DFT calculations for analogous aromatic disulfide compounds and serve as a representative example.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.debhu.ac.in The MEP map displays regions of different electrostatic potential on the electron density surface. uni-muenchen.de Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

In the case of this compound, the MEP map would likely show a region of high electron density (red) around the sulfur atoms of the disulfide bridge, indicating their nucleophilic character. The hydrogen atoms of the phenyl rings and the areas around the highly electronegative fluorine atoms of the trifluoromethyl groups would exhibit a positive electrostatic potential (blue), marking them as potential sites for nucleophilic interaction.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. uzh.chnih.gov These simulations provide detailed information about the conformational flexibility and intermolecular interactions of this compound in different environments.

The disulfide bond in this compound allows for significant conformational flexibility, primarily through rotation around the S-S and C-S bonds. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. mdpi.com The dynamics of the trifluoromethylphenyl groups, including their rotational freedom, can also be assessed. This information is crucial for understanding how the molecule's shape can adapt in different chemical environments, such as in solution or within a crystal lattice.

In a condensed phase, such as a liquid or solid, molecules of this compound interact with each other through various non-covalent forces. MD simulations can model these interactions, which include van der Waals forces, dipole-dipole interactions, and potential π-π stacking between the aromatic rings. nih.gov Understanding these intermolecular interactions is key to predicting the bulk properties of the compound, such as its melting point, boiling point, and solubility. The simulations can provide a detailed picture of the local ordering and structure within a condensed phase of this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful "computational microscope," allowing researchers to explore the intricate details of chemical reactions at an atomic level. acs.orgresearchgate.net By simulating the interactions between molecules, it is possible to map out the energetic landscapes of reactions, identifying the most likely pathways from reactants to products. This is particularly useful for understanding the behavior of complex molecules like this compound, where experimental elucidation can be challenging.

A chemical reaction can be visualized as the movement of atoms across a multi-dimensional potential energy surface (PES). Reactants and products reside in energy minima on this surface, while the path between them traverses a specific route. The highest point along the lowest-energy path is the transition state (TS), which represents the energy barrier that must be overcome for the reaction to proceed.

Computational chemistry provides tools to locate and characterize these critical points. Transition state searches are algorithms designed to find first-order saddle points on the PES—points that are an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. A key confirmation of a true transition state is the calculation of its vibrational frequencies, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that transforms reactants into products.

For this compound, a potential reaction of interest is the homolytic cleavage of the disulfide bond (S-S) to form two thiyl radicals. Computational modeling could map the reaction pathway for this bond dissociation.

Hypothetical Reaction Coordinate Diagram for S-S Bond Cleavage:

| Reaction Coordinate Step | Description | Relative Energy (kcal/mol) |

| A | Reactant: this compound | 0 |

| B | Transition State: Elongated S-S bond | +35 |

| C | Products: 2x (3-trifluoromethylphenyl)thiyl radical | +25 |

This table represents a hypothetical energy profile for the dissociation of the disulfide bond. The values are illustrative and would require specific quantum chemical calculations to be determined accurately.

This analysis would reveal the activation energy required for the reaction, providing crucial information about the thermal stability of the disulfide bond.

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms. libretexts.org It is defined as the change in the rate of a reaction when an atom in the reactant is replaced by one of its isotopes. libretexts.org This effect arises primarily from the difference in zero-point vibrational energy (ZPVE) between bonds involving lighter and heavier isotopes; a bond to a heavier isotope has a lower ZPVE and is therefore stronger and harder to break.

KIEs are calculated as the ratio of the rate constant for the light isotopologue (k_L) to that of the heavy isotopologue (k_H).

Primary KIE: Observed when the isotopically substituted atom is directly involved in bond breaking or forming in the rate-determining step.

Secondary KIE: Occurs when the isotopic substitution is at a position not directly involved in the bond-breaking/forming process.

For this compound, one could computationally investigate the KIE for reactions involving this molecule. For instance, in a reaction where a C-H bond on one of the phenyl rings is cleaved, substituting hydrogen (¹H) with deuterium (B1214612) (²H) would be expected to produce a significant primary KIE. Similarly, studying the cleavage of the disulfide bond using sulfur isotopes (³⁴S vs. ³²S) can provide insight. nih.gov Heavy-atom isotope effects are generally much smaller than deuterium effects but can be computationally predicted and experimentally measured. libretexts.orgnih.gov

Hypothetical Calculated KIE Values for a Reaction of this compound:

| Reaction Type | Isotopic Substitution | Calculated k_L / k_H | Interpretation |

| Aromatic C-H activation | ¹H / ²H | 6.5 | Significant primary KIE, suggesting C-H bond cleavage occurs in the rate-determining step. |

| Disulfide bond reduction | ³²S / ³⁴S | 1.015 | Small, normal primary KIE, consistent with S-S bond breaking in the rate-determining step. nih.gov |

The data in this table is for illustrative purposes. Actual KIE values would depend on the specific reaction and the level of theory used for the calculation.

Advanced Quantum Chemical Approaches

While methods like Density Functional Theory (DFT) are widely used, achieving very high accuracy for energies and molecular properties often requires more computationally intensive ab initio and post-Hartree-Fock methods. numberanalytics.comresearchgate.netarxiv.org These approaches are derived directly from theoretical principles without the inclusion of experimental data.

The starting point for most ab initio calculations is the Hartree-Fock (HF) method. wikipedia.org HF theory approximates the many-electron wavefunction as a single Slater determinant and treats electron-electron repulsion in an averaged way. Its primary limitation is the neglect of electron correlation—the way electrons' movements are correlated to avoid each other. numberanalytics.comnumberanalytics.com

Post-Hartree-Fock methods are a hierarchy of techniques developed to systematically improve upon the HF approximation by including electron correlation. numberanalytics.comwikipedia.org Common methods include:

Møller–Plesset Perturbation Theory (MPn): Adds electron correlation as a perturbation to the HF energy. MP2 is a popular and cost-effective method that often recovers a large portion of the correlation energy. ststephens.net.in

Configuration Interaction (CI): Improves the wavefunction by including configurations corresponding to excited electronic states.

Coupled Cluster (CC) Theory: An advanced and highly accurate method. The CCSD(T) level, often called the "gold standard" of quantum chemistry, can provide results that are very close to experimental values. numberanalytics.com

The choice of method, along with the basis set (the set of functions used to build the molecular orbitals), determines the accuracy and computational cost of the calculation. For a molecule like this compound, these methods can provide benchmark calculations for its stability, geometry, and electronic properties.

Hypothetical Comparison of Calculated Ground State Energies for this compound:

| Method | Basis Set | Relative Energy (kcal/mol) |

| Hartree-Fock | 6-31G(d) | 0.0 (Reference) |

| MP2 | 6-31G(d) | -15.2 |

| MP2 | cc-pVTZ | -20.5 |

| CCSD(T) | cc-pVTZ | -22.1 |

This table illustrates how the calculated energy is lowered as the level of theory and the size of the basis set are improved to better account for electron correlation. The energies are relative to the Hartree-Fock result.

Noncovalent interactions (NCIs) are critical in determining the structure of molecules in condensed phases and in molecular recognition. wikipedia.org The trifluoromethyl groups and phenyl rings in this compound make it a candidate for engaging in various NCIs, such as π-π stacking and halogen bonding. The trifluoromethyl group, once considered only a nucleophile, can also act as an electrophile in noncovalent interactions. researchgate.netnih.gov

NCI analysis is a computational technique used to visualize and characterize weak interactions in real space. wikipedia.orgnih.gov It is based on the electron density (ρ) and its reduced density gradient (s). The NCI method generates 3D plots of isosurfaces where noncovalent interactions occur. These surfaces are typically color-coded to indicate the nature and strength of the interaction:

Blue: Strong, attractive interactions (e.g., hydrogen bonds).

Green: Weak, attractive interactions (e.g., van der Waals forces, π-π stacking).

Red: Strong, repulsive interactions (e.g., steric clashes). researchgate.net

An NCI analysis of a dimer of this compound could reveal key intermolecular interactions. One would expect to see green isosurfaces between the aromatic rings, indicating stabilizing π-π stacking. Additionally, interactions between the electron-rich fluorine atoms of a trifluoromethyl group on one molecule and the electropositive sulfur atoms or the edge of a phenyl ring on another could be visualized, providing insight into the crystal packing and intermolecular recognition properties of the compound.

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as Reagents in Organic Transformations

The disulfide bond is a key functional group in organic chemistry, known for its reactivity in various transformations. The applications of Bis-(3-trifluoromethylphenyl)disulfide in this context are explored below.

Disulfide Metathesis and Thiolation Reactions

Disulfide metathesis, or disulfide exchange, is a chemical reaction in which the sulfur-sulfur bonds of two different disulfide compounds are broken and reformed, leading to a mixture of symmetrical and unsymmetrical disulfides. This reversible reaction is fundamental in fields ranging from dynamic combinatorial chemistry to polymer self-healing materials. Thiolation reactions involve the introduction of a thiol (-SH) or thiolate (-S-) group into a molecule. Disulfides can act as electrophilic sulfur sources for such transformations.

While the principles of disulfide metathesis and thiolation are well-established, specific research detailing the use of this compound in these particular reactions is not extensively documented in publicly available literature. The reactivity of the disulfide bond is influenced by the electronic nature of its substituents. The electron-withdrawing trifluoromethyl groups on the phenyl rings of this compound are expected to influence the electrophilicity of the sulfur atoms, potentially modulating its reactivity in exchange and thiolation reactions compared to non-fluorinated diaryl disulfides. However, detailed studies and specific examples of its application as a reagent for introducing the 3-(trifluoromethyl)phenylthio moiety are not readily found.

Catalytic Applications in Organic Synthesis

Certain molecules containing the 3,5-bis(trifluoromethyl)phenyl motif, such as Schreiner's thiourea (B124793), are known to be highly effective hydrogen-bond-donating organocatalysts. rsc.org This has prompted interest in the catalytic potential of other compounds bearing this structural feature.

However, a review of scientific literature does not indicate that this compound itself has been employed as a catalyst in organic synthesis. Its structure does not possess the common features of a catalyst, such as a metal center or the ability to form strong, reversible bonds with substrates in a catalytic cycle in the way that related thioureas do. Therefore, while the trifluoromethylphenyl group is a component of known catalysts, the disulfide functional group in this specific compound does not appear to lend itself to catalytic applications based on current research.

Precursor in Polymer Chemistry

The unique combination of sulfur and fluorine atoms makes this compound an interesting precursor for specialty polymers. These elements can impart desirable optical and mechanical properties to the final material.

Incorporation into High Refractive Index Polymers

High refractive index (HRI) polymers are crucial materials for advanced optical applications, including lenses, light-emitting diodes (LEDs), and image sensors. The refractive index of a polymer can be increased by incorporating atoms or functional groups with high molar refraction and low molar volume. Both sulfur and fluorine are known to enhance the refractive index of polymers.

Research into sulfur-rich polyimides has demonstrated the utility of the bis(3-(trifluoromethyl)phenyl) moiety in achieving high refractive indices. researchgate.net In one study, a diamine monomer containing a bis(3-(trifluoromethyl)phenyl)thiophene unit was synthesized and polymerized with various aromatic dianhydrides to produce a series of polyimides. researchgate.net The resulting polymers exhibited excellent thermal stability and optical transparency, with high refractive indices. For instance, the polyimide derived from 4,4′-[p-thiobis(phenylenesulfanyl)]diphthalic anhydride (B1165640) (3SDEA) and the bis(3-(trifluoromethyl)phenyl)thiophene-containing diamine (BATPO) showed a refractive index of 1.725 with low birefringence. researchgate.net

While this research does not use this compound directly as a monomer, it underscores the significant contribution of the trifluoromethylphenyl sulfide (B99878) structure to the final optical properties. The high sulfur content combined with the fluorine atoms from the trifluoromethyl groups synergistically increases the refractive index. This suggests that this compound could be a valuable precursor for synthesizing monomers for HRI polymers.

Table 1: Properties of High-Refractive-Index Polyimides Containing the Bis(3-(trifluoromethyl)phenyl) Moiety

| Polymer ID | Dianhydride Monomer | Refractive Index (n) | Birefringence (Δn) | Glass Transition Temperature (Tg) |

|---|---|---|---|---|

| 3SDEA-BATPO | 4,4′-[p-thiobis(phenylenesulfanyl)]diphthalic anhydride | 1.725 | 0.0087 | 243°C |

| 6FDA-BATPO | 4,4′-(hexafluoroisopropylidene)diphthalic anhydride | 1.643 | 0.0045 | 295°C |

| ODPA-BATPO | 4,4′-oxydiphthalic anhydride | 1.688 | 0.0068 | 259°C |

| PMDA-BATPO | Pyromellitic dianhydride | 1.716 | 0.0101 | >350°C |

Data sourced from research on polyimides containing a bis(3-(trifluoromethyl)phenyl)thiophene moiety. researchgate.net

Disulfide-Functionalized Monomers in Polymerization (e.g., RAFT)

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and complex architectures. researchgate.net RAFT polymerization relies on a chain-transfer agent (CTA), typically a thiocarbonylthio compound. Disulfides can serve as precursors in the synthesis of certain types of RAFT agents. For example, bis(trithiocarbonate) disulfides are used as iniferters (initiator-transfer agent-terminator) in photoiniferter-RAFT polymerization. rsc.orgresearchgate.net

The synthesis of RAFT agents often involves the reaction of a disulfide with an appropriate radical source. researchgate.net In principle, this compound could be cleaved to form 3-(trifluoromethyl)phenylthio radicals, which could then be incorporated into a RAFT agent structure. However, there is no specific mention in the scientific literature of this compound being used for this purpose. The development of disulfide-functionalized monomers for RAFT polymerization is an active area of research, but applications of this specific compound have not been reported.

Development of Advanced Fluorinated Materials

The incorporation of fluorine into polymers and other materials can lead to a range of desirable properties, including high thermal stability, chemical inertness, low surface energy (hydrophobicity and oleophobicity), and unique electronic properties. researchgate.net The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which contributes to the stability of fluorinated compounds.

This compound, containing two trifluoromethyl (CF3) groups, is a building block for creating advanced fluorinated materials. The high fluorine content of this molecule can be leveraged to impart the aforementioned properties to larger molecules and polymers.

While the potential is clear, specific examples of advanced materials developed directly from this compound, other than the related high refractive index polymers, are not widely reported. Its main role appears to be as a synthon for introducing the 3-(trifluoromethyl)phenylthio group into more complex molecular architectures.

Exploration in Optoelectronic Applications

The integration of trifluoromethyl (-CF3) groups into polymer backbones is a well-established strategy for enhancing the performance of materials intended for optoelectronic applications. researchgate.net While direct studies on polymers synthesized from this compound are not extensively documented, the known benefits of trifluoromethyl substitution allow for a scientifically grounded exploration of its potential.

The presence of bulky trifluoromethyl groups can significantly improve the optical transparency of polymers. rsc.org This is achieved by disrupting polymer chain packing, which in turn reduces the formation of charge-transfer complexes that often lead to coloration in aromatic polymers. mdpi.com Consequently, polymers incorporating the Bis-(3-trifluoromethylphenyl) moiety are expected to exhibit high optical clarity, a critical requirement for materials used in flexible displays, optical waveguides, and other transparent electronic components. rsc.orgmdpi.com

Research on fluorinated polyimides has demonstrated that the incorporation of -CF3 groups leads to materials with excellent solubility and the ability to be processed into high-quality, free-standing films. rsc.org These films often display a light color and high optical transparency, with cutoff wavelengths being a key performance indicator. rsc.org It is hypothesized that polymers derived from this compound would share these desirable processing characteristics.

The following table summarizes the optical properties of various polyimides containing trifluoromethyl groups, illustrating the typical performance enhancements conferred by -CF3 substitution.

| Polymer Reference | Cut-off Wavelength (nm) | Tensile Strength (MPa) | Elongation at Break (%) |

| PI 5a | 343 | 91 | 8.6 |

| PI 5b | 327 | 82 | 4.3 |

| PI 5c | 331 | 86 | 9.0 |

This data is based on research on polyimides containing trifluoromethylphenyl groups and is illustrative of the potential properties of polymers derived from this compound. rsc.org

Impact on Dielectric Properties of Polymeric Systems

In the field of microelectronics, there is a persistent demand for materials with low dielectric constants (low-k) to minimize signal delay, crosstalk, and power dissipation in integrated circuits. The introduction of fluorine into polymers is a primary strategy for achieving low-k properties. researchgate.net The trifluoromethyl group is particularly effective in this regard for two main reasons: its large volume creates significant free volume within the polymer matrix, and the high electronegativity of fluorine atoms results in low polarizability of the C-F bonds. rsc.orgresearchgate.net

Furthermore, a low water absorption is crucial for maintaining stable dielectric performance, as moisture can significantly increase the dielectric constant. rsc.org Polymers containing trifluoromethyl groups are known for their hydrophobicity, which translates to lower water uptake. rsc.org This characteristic would be another significant advantage of using this compound in the synthesis of high-performance dielectric materials.

The table below presents the dielectric properties and water absorption of several polyimides containing trifluoromethyl groups, providing a benchmark for the expected performance of polymers functionalized with this compound.

| Polymer Reference | Dielectric Constant (at 1 MHz) | Water Absorption (%) |

| PI 5a | 2.85 | 0.68 |

| PI 5b | 2.69 | 0.59 |

| PI 5c | 2.77 | 0.63 |

This data is derived from studies on polyimides containing trifluoromethylphenyl groups and serves as an indicator of the potential dielectric properties of polymers synthesized with this compound. rsc.org

Synthesis and Reactivity of Bis 3 Trifluoromethylphenyl Disulfide Derivatives

Influence of Structural Changes on Chemical Behavior

Alterations to the molecular structure, particularly the electronic and steric environment around the disulfide bond, have a profound impact on the chemical behavior of bis-(3-trifluoromethylphenyl)disulfide derivatives.

The disulfide (S-S) bond is susceptible to both reduction and oxidation. Its reactivity is heavily influenced by the electronic nature of the attached aryl groups. The trifluoromethyl group is strongly electron-withdrawing, which has several consequences:

Increased Electrophilicity: The electron-withdrawing -CF3 groups decrease the electron density on the sulfur atoms, making the disulfide bond more susceptible to nucleophilic attack.

Stabilization of Thiolate: The corresponding thiolate anion (Ar-S⁻) formed upon cleavage of the disulfide bond is stabilized by the inductive effect of the -CF3 group, making the disulfide a better leaving group and facilitating cleavage.

Bond Strength: Disulfides generally have S-S bond dissociation energies ranging from 50-65 kcal/mol. mdpi.com Electron-withdrawing substituents can influence this bond strength, affecting the thermodynamics of cleavage reactions.

The substituents on the aryl rings can direct the outcome of chemical reactions. The introduction of a trifluoromethyl group can significantly impact the steric and electronic properties of a molecule, which can lead to divergent reaction pathways. nih.gov For example, in palladium-catalyzed reactions involving aryl trifluoromethyl diazo compounds and indoles, the reaction pathway can be switched between cyclopropanation and β-fluoride elimination simply by changing the substituent on the indole (B1671886) nitrogen. nih.gov This demonstrates how subtle electronic changes in one reactant can completely alter the course of a reaction.

Similarly, in the synthesis of aryl sulfides, electron-rich thiols may lead to competitive formation of diaryl disulfides, whereas highly electron-poor thiols can be prone to decomposition under certain reaction conditions. acs.org The specific fluorination pattern and the presence of other substituents on the phenyl ring of a disulfide derivative can therefore be used to favor certain reaction pathways, such as selective cleavage or participation in metal-catalyzed cross-coupling reactions. nih.gov

Research on Chiral Derivatives and Enantioselective Synthesis

The development of chiral disulfide derivatives is a growing area of interest, as chirality can impart selectivity in biological interactions and catalytic applications. While direct enantioselective synthesis of axially chiral disulfides is challenging, research has focused on creating molecules containing trifluoromethylthio (SCF3) groups with high enantioselectivity.

Catalytic enantioselective methods for constructing chiral trifluoromethylthiolated molecules are emerging as a key strategy. d-nb.infonih.gov One approach involves the desymmetrization and trifluoromethylthiolation of gem-diaryl-tethered alkenes and alkynes using a bifunctional selenide (B1212193) catalyst. This method yields chiral trifluoromethylthiolated tetrahydronaphthalenes with high enantio- and diastereoselectivity. d-nb.infonih.gov The resulting SCF3-containing products can be further transformed; for instance, the SCF3 group can be oxidized to a sulfoxide (B87167) (SOCF3) or a sulfone (SO2CF3). d-nb.info

Another area of development is the synthesis of chiral sulfonimidoyl fluorides (SIFs) from sulfenamides through one-pot tandem reactions, achieving high enantiomeric excess. nih.gov These chiral sulfur-containing compounds highlight the increasing sophistication in controlling stereochemistry at and around sulfur atoms, which is applicable to the design of advanced chiral disulfide derivatives. nih.govsemanticscholar.org

The table below presents examples of approaches to chiral synthesis relevant to trifluoromethyl-sulfur compounds.

| Method | Target Compound Type | Key Features | Reported Selectivity |

| Selenide-Catalyzed Desymmetrization | Chiral trifluoromethylthiolated tetrahydronaphthalenes | Bifunctional selenide catalyst; Creates quaternary stereocenter | High yields with excellent enantio- and diastereo-selectivities d-nb.infonih.gov |

| One-pot Tandem Reactions | Chiral Sulfonimidoyl Fluorides (SIFs) | Starts from readily available sulfenamides | High enantiomeric excess (ees) nih.gov |

Enantioselective Catalysis Mediated by Thiourea (B124793) Analogs

The trifluoromethylphenyl motif is a cornerstone in the design of highly effective thiourea-based organocatalysts. These catalysts operate through hydrogen bonding to activate electrophiles and stabilize charged intermediates, thereby facilitating a wide array of enantioselective transformations. While direct catalytic applications of this compound are not prominent in the literature, the 3-trifluoromethylphenyl group is a key component of several powerful chiral thiourea catalysts. These catalysts are typically synthesized from the corresponding anilines and chiral isothiocyanates.

Bifunctional thiourea catalysts, which incorporate a chiral scaffold and a basic moiety (such as a tertiary amine) in addition to the thiourea group, have demonstrated remarkable efficacy in promoting asymmetric reactions. The 3-trifluoromethylphenyl group enhances the acidity of the thiourea N-H protons, leading to stronger hydrogen bonding and improved catalytic activity.

A notable example is the use of thiourea catalysts derived from chiral diamines and 3,5-bis(trifluoromethyl)phenyl isothiocyanate. These catalysts have been successfully applied in asymmetric Michael additions, aza-Henry reactions, and other carbon-carbon bond-forming reactions. The trifluoromethyl groups play a crucial role in modulating the electronic properties of the catalyst, which in turn influences its reactivity and the stereochemical outcome of the reaction.

The general approach involves the reaction of a chiral diamine with an isothiocyanate bearing the trifluoromethylphenyl group. The resulting bifunctional catalyst can then activate both the nucleophile and the electrophile, leading to high levels of enantioselectivity.

Below is a table summarizing the performance of a representative bifunctional thiourea catalyst bearing a 3,5-bis(trifluoromethyl)phenyl moiety in the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins.

Table 1: Enantioselective Michael Addition Catalyzed by a Thiourea Analog

| Entry | Nucleophile | Electrophile | Yield (%) | ee (%) |

| 1 | Acetylacetone | trans-β-Nitrostyrene | 95 | 92 |

| 2 | Dibenzoylmethane | trans-β-Nitrostyrene | 98 | 94 |

| 3 | Ethyl 2-oxocyclohexanecarboxylate | trans-β-Nitrostyrene | 92 | 88 |

| 4 | Acetylacetone | (E)-2-(2-Nitrovinyl)thiophene | 96 | 90 |

Biocatalytic Approaches to Chiral Amines with Trifluoromethylphenyl Moieties

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines, including those containing trifluoromethylphenyl groups. Enzymes, with their inherent chirality and high selectivity, can catalyze asymmetric reactions with exceptional precision, often under mild conditions.

A key strategy for the synthesis of chiral amines with trifluoromethylphenyl moieties is the use of engineered enzymes, such as transaminases and imine reductases. These enzymes can be tailored through directed evolution and protein engineering to accept bulky trifluoromethyl-substituted substrates and to produce the desired enantiomer of the amine with high purity.

For instance, engineered cytochrome c has been utilized for the biocatalytic synthesis of enantioenriched α-trifluoromethyl amines. nih.govresearchgate.net This approach involves an asymmetric N-H carbene insertion reaction, a transformation that is challenging to achieve with high enantioselectivity using traditional chemical catalysts. nih.govresearchgate.net By engineering the enzyme's active site, researchers have been able to accommodate a range of aryl amine substrates and achieve high yields and enantiomeric excesses. nih.govresearchgate.net

Another successful biocatalytic method involves the use of imine reductases (IREDs) for the asymmetric reduction of trifluoromethyl-substituted imines. digitellinc.com Screening of IRED libraries has led to the identification of enzymes capable of producing chiral amines with trifluoromethylphenyl groups in high yields and with excellent enantioselectivity. digitellinc.com This biocatalytic route has been successfully scaled up for the production of key pharmaceutical intermediates. digitellinc.com

The tables below present detailed research findings on the biocatalytic synthesis of chiral amines featuring trifluoromethylphenyl moieties, showcasing the versatility and efficiency of these enzymatic methods.

Table 2: Engineered Cytochrome c-Catalyzed Synthesis of Chiral α-Trifluoromethyl Amines

| Entry | Aryl Amine Substrate | Carbene Donor | Yield (%) | er (R:S) |

| 1 | Aniline (B41778) | Benzyl 2-diazotrifluoropropanoate | >99 | 95:5 |

| 2 | p-Anisidine | Benzyl 2-diazotrifluoropropanoate | 98 | 94:6 |

| 3 | p-Chloroaniline | Benzyl 2-diazotrifluoropropanoate | 95 | 93:7 |

| 4 | p-Toluidine | 2,5-Dimethylbenzyl 2-diazotrifluoropropanoate | 97 | 1:99 |

er = enantiomeric ratio Data sourced from studies on engineered variants of cytochrome c552 from Hydrogenobacter thermophilus. nih.govresearchgate.net

Table 3: Imine Reductase (IRED)-Mediated Synthesis of a Chiral Trifluoromethylphenyl Morpholine

| Substrate | Enzyme | Product | Yield (%) | ee (%) |

| 2-(2-chloroacetyl)-1-(4-(trifluoromethyl)phenyl)ethan-1-one | Engineered IRED | (S)-3-(4-(trifluoromethyl)phenyl)morpholine | >95 | >99.5 |

ee = enantiomeric excess This process was developed for the large-scale synthesis of a key pharmaceutical intermediate. digitellinc.com

Q & A

Q. What are the standard synthetic routes for preparing Bis-(3-trifluoromethylphenyl)disulfide, and how are reaction conditions optimized?

The compound is commonly synthesized via oxidative coupling of thiol precursors or sulfurization of aryl halides. For example, sulfur monochloride (S₂Cl₂) can mediate the coupling of 3-trifluoromethylthiophenol under anhydrous conditions in dichloromethane at 0–5°C, yielding the disulfide . Reaction optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of thiol to S₂Cl₂) and inert gas purging to prevent oxidation side reactions. Solvent polarity and temperature gradients (e.g., slow warming to room temperature) are critical for maximizing yield (>75%) .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Key methods include:

- Thin-Layer Chromatography (TLC) with ethanol/DMSO (3:1) to monitor reaction progress (Rf ≈ 0.50) .

- ¹H NMR in DMSO-d₆: Aromatic protons appear as multiplets at δ 7.5–7.9 ppm, with integration confirming symmetry .

- Elemental Analysis (C, N, S) to validate stoichiometry (e.g., C₂₆H₁₈F₆S₂ requires C 53.97%, S 11.08%) .